2,3,4,5-Tetrabromo-6-[(4-methoxycarbonylphenyl)carbamoyl]benzoic acid
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Overview
Description
2,3,4,5-Tetrabromo-6-[(4-methoxycarbonylphenyl)carbamoyl]benzoic acid is a brominated aromatic compound with significant applications in various fields of chemistry and industry. The compound is characterized by its tetrabromo substitution on the benzene ring and a methoxycarbonylphenylcarbamoyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrabromo-6-[(4-methoxycarbonylphenyl)carbamoyl]benzoic acid typically involves the bromination of a suitable precursor followed by the introduction of the methoxycarbonylphenylcarbamoyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution. The subsequent introduction of the methoxycarbonylphenylcarbamoyl group can be carried out using a coupling reaction with the appropriate amine and acid chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow systems to ensure efficient and consistent product quality. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrabromo-6-[(4-methoxycarbonylphenyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while reduction reactions may produce partially de-brominated compounds.
Scientific Research Applications
2,3,4,5-Tetrabromo-6-[(4-methoxycarbonylphenyl)carbamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrabromo-6-[(4-methoxycarbonylphenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the methoxycarbonylphenylcarbamoyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-Tetrabromo-6-(diallylcarbamoyl)benzoic acid
- 2,3,4,5-Tetrachloro-6-(3,5-dibromo-2,4-dihydroxybenzoyl)benzoic acid
Uniqueness
2,3,4,5-Tetrabromo-6-[(4-methoxycarbonylphenyl)carbamoyl]benzoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2,3,4,5-tetrabromo-6-[(4-methoxycarbonylphenyl)carbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br4NO5/c1-26-16(25)6-2-4-7(5-3-6)21-14(22)8-9(15(23)24)11(18)13(20)12(19)10(8)17/h2-5H,1H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHUDDQPITUBBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br4NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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